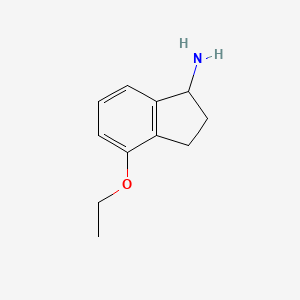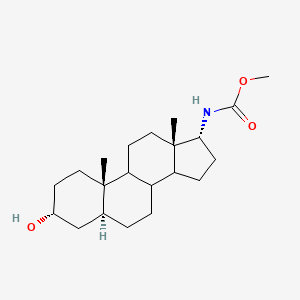
Methyl ((3-alpha,5-alpha,17-alpha)-3-hydroxyandrostan-17-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((3-alpha,5-alpha,17-alpha)-3-hydroxyandrostan-17-yl)carbamate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 3-position using reagents like osmium tetroxide or hydrogen peroxide.
Carbamoylation: Formation of the carbamate group through reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis: Large-scale cyclization and functionalization reactions using industrial reactors.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the carbamate group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
Methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl ((3-alpha,5-alpha,17-alpha)-3-hydroxyandrostan-17-yl)carbamate involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in key metabolic pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
類似化合物との比較
Methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate can be compared with other similar compounds, such as:
- Methyl (4R,E)-4-((3R,5S,7S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pent-2-enoate .
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthren-3,7,12-triol .
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of Methyl ((3-alpha,5-alpha,17-alpha)-3-hydroxyandrostan-17-yl)carbamate.
特性
CAS番号 |
126054-49-7 |
|---|---|
分子式 |
C21H35NO3 |
分子量 |
349.5 g/mol |
IUPAC名 |
methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate |
InChI |
InChI=1S/C21H35NO3/c1-20-10-8-14(23)12-13(20)4-5-15-16-6-7-18(22-19(24)25-3)21(16,2)11-9-17(15)20/h13-18,23H,4-12H2,1-3H3,(H,22,24)/t13-,14+,15?,16?,17?,18+,20-,21-/m0/s1 |
InChIキー |
CEZKLEHYJURHTB-CSFFQSOUSA-N |
異性体SMILES |
C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@H]4NC(=O)OC)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1651255.png)

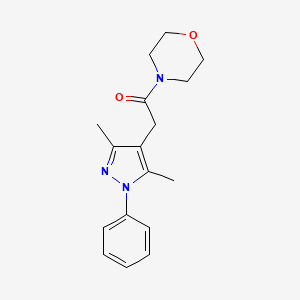
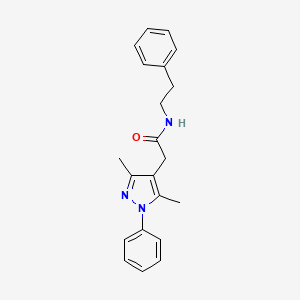
![3-amino-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-methylpropanamide](/img/structure/B1651260.png)
![4-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1651261.png)
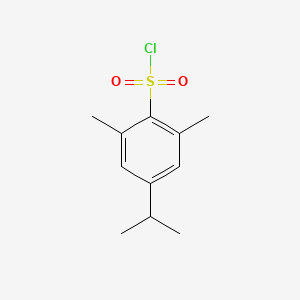
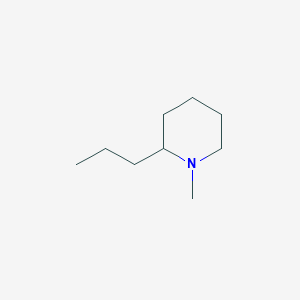
![Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-](/img/structure/B1651265.png)
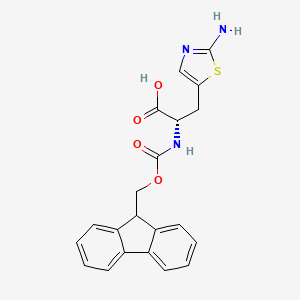
![7,7-Difluorobicyclo[4.1.0]heptan-2-amine](/img/structure/B1651270.png)
![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1651271.png)
![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1651272.png)
